1-ethyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine
Overview
Description
1-Ethyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine is a synthetic compound belonging to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with an ethyl group and a sulfonyl group attached to a nitrophenyl moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions: The ethyl group is introduced via alkylation reactions, where piperazine reacts with ethyl halides under basic conditions.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This may include continuous flow reactors for better control over reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Scientific Research Applications
1-Ethyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may interfere with signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-Ethyl-4-(3-nitrophenyl)piperazine: Similar structure but lacks the sulfonyl group.
1-Methyl-4-(3-nitrophenyl)piperazine: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the sulfonyl and nitrophenyl groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-ethyl-4-(4-methyl-3-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-3-14-6-8-15(9-7-14)21(19,20)12-5-4-11(2)13(10-12)16(17)18/h4-5,10H,3,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUZZRVJDLJTAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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